

# p-Tolylhydrazine hydrochloride structural information and formula

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## Compound of Interest

Compound Name: *p*-Tolylhydrazine hydrochloride

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An In-depth Technical Guide to **p-Tolylhydrazine Hydrochloride**: Structural Information, Synthesis, and Characterization

This technical guide provides a comprehensive overview of **p-tolylhydrazine hydrochloride**, a versatile chemical compound with applications in pharmaceutical research and chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and a summary of its potential biological significance.

## Structural and Physicochemical Properties

**p-Tolylhydrazine hydrochloride**, also known as 4-methylphenylhydrazine hydrochloride, is an aromatic hydrazine salt. Its structure consists of a hydrazine group attached to a toluene ring, with a hydrochloride salt formed at the hydrazine moiety.

Table 1: Chemical Identifiers and Structural Information

Property	Value	Citation(s)
IUPAC Name	(4-methylphenyl)hydrazine hydrochloride	[1]
Synonyms	4-Methylphenylhydrazine hydrochloride, p-Tolylhydrazinium(1+) chloride	[1][2][3][4][5][6][7][8]
CAS Number	637-60-5	[1][2][3][4][5][6][9][7][8][10][11][12][13]
Chemical Formula	C <sub>7</sub> H <sub>11</sub> ClN <sub>2</sub>	[1][2][6][10]
Alternate Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> ·HCl	[3][4][5]
Molecular Weight	158.63 g/mol	[2][3][4][5][6][7][11][12][14][15]
InChI Key	HMHWNJGOHUYVMD-UHFFFAOYSA-N	[3][7]
SMILES	<chem>CC1=CC=C(NN)C=C1.Cl</chem>	[2][3]

Table 2: Physical and Chemical Properties

Property	Value	Citation(s)
Appearance	White to light brown or light orange crystalline powder or flakes.	[4][10]
Melting Point	>200 °C (decomposes)	[3][10][16]
Solubility	Soluble in water, methanol, and DMSO.	[4][10]
Purity	Commercially available with purities of ≥97%, 98%, >98.0%, and 99%.	[2][3][4][7][16][17]
Storage Conditions	Store at 4°C or room temperature in a dark place under an inert atmosphere. Sensitive to light, air, and moisture.	[2][4][10]

## Experimental Protocols

### Synthesis of p-Tolylhydrazine Hydrochloride

The synthesis of **p-tolylhydrazine hydrochloride** is typically achieved through the diazotization of p-toluidine, followed by reduction of the resulting diazonium salt and subsequent hydrolysis. The following protocol is a representative procedure based on established methods for analogous aryl hydrazines.[8][18]

Materials:

- p-Toluidine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Sodium Sulfite (Na<sub>2</sub>SO<sub>3</sub>)

- Deionized Water
- Ice

#### Procedure:

- **Diazotization:** In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve p-toluidine in a solution of concentrated hydrochloric acid and water. Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the p-toluenediazonium chloride solution.
- **Reduction:** In a separate, larger flask, prepare a cold aqueous solution of sodium sulfite. Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution while stirring vigorously and maintaining the temperature below 10 °C.
- **Hydrolysis and Precipitation:** After the addition is complete, gradually warm the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours. Slowly add concentrated hydrochloric acid to the warm solution. The **p-tolylhydrazine hydrochloride** will begin to precipitate.
- **Isolation and Purification:** Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with a small amount of cold water. For further purification, the crude product can be recrystallized from hot water with the addition of concentrated hydrochloric acid to induce crystallization upon cooling.<sup>[10]</sup> Dry the purified crystals under vacuum.

## Characterization Protocols

- **<sup>1</sup>H and <sup>13</sup>C NMR:** Dissolve a sample of **p-tolylhydrazine hydrochloride** in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[14]</sup> Record the spectra on a 400 MHz or 500 MHz NMR spectrometer. The expected <sup>1</sup>H NMR spectrum will show signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine protons. The <sup>13</sup>C NMR spectrum will display peaks for the aromatic carbons and the methyl carbon.<sup>[14]</sup>
- **Attenuated Total Reflectance (ATR)-FTIR:** Place a small amount of the dry powder directly onto the ATR crystal of an FTIR spectrometer and record the spectrum.

- **KBr Pellet Method:** Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[\[11\]](#) Obtain the IR spectrum, which will show characteristic absorption bands for N-H stretching of the hydrazinium ion, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Due to the low volatility of the salt, derivatization may be required, or the free base can be analyzed. Alternatively, direct infusion electrospray ionization mass spectrometry (ESI-MS) can be used. For GC-MS analysis of the free base, dissolve the sample in a suitable organic solvent and inject it into the GC-MS system. The resulting mass spectrum will show the molecular ion peak of the p-tolylhydrazine free base and characteristic fragmentation patterns.[\[11\]](#)[\[12\]](#)

## Biological Significance and Applications in Drug Development

**p-Tolylhydrazine hydrochloride** and its derivatives are of interest in medicinal chemistry. The hydrazine moiety is a key functional group in several biologically active compounds.[\[5\]](#) While p-tolylhydrazine itself has shown some tumorigenic potential, it is primarily utilized as a precursor for synthesizing novel compounds with therapeutic potential, particularly in cancer research.[\[2\]](#)  
[\[5\]](#)

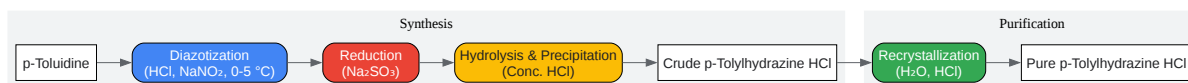
The broader class of compounds known as hydrazones, which can be synthesized from **p-tolylhydrazine hydrochloride**, exhibit a wide range of biological activities, including:[\[19\]](#)

- Antimicrobial
- Anticonvulsant
- Anti-inflammatory
- Antitubercular
- Antitumoral

The utility of **p-tolylhydrazine hydrochloride** in drug discovery lies in its role as a versatile building block for creating diverse molecular libraries for screening against various therapeutic targets.

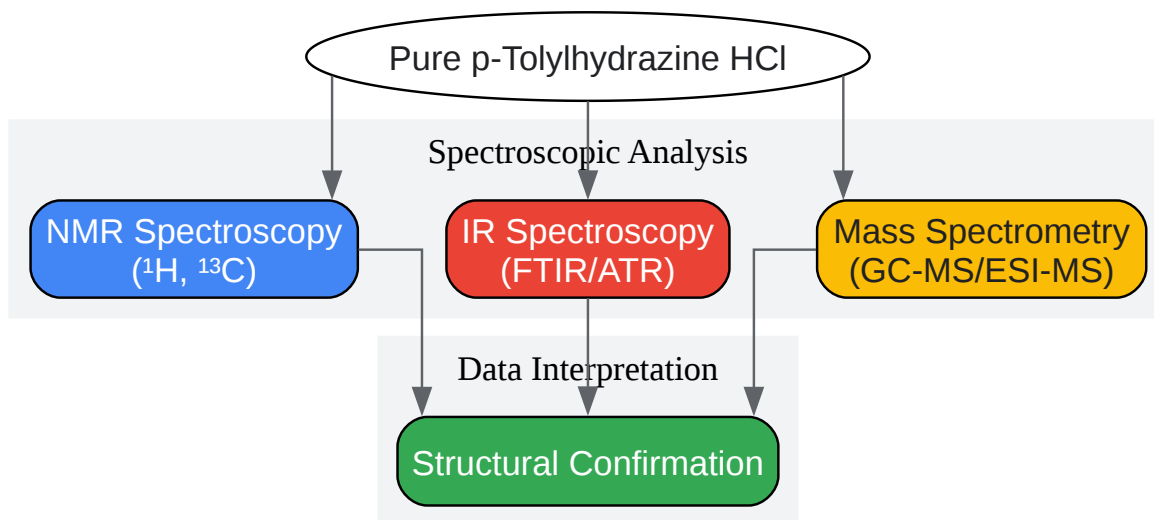
## Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and conceptual workflows related to **p-tolylhydrazine hydrochloride**.



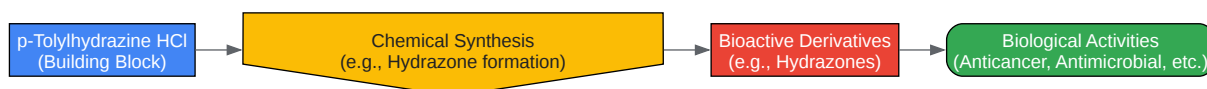
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Caption: Synthesis and purification workflow for **p-tolylhydrazine hydrochloride**.



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Caption: Analytical workflow for the characterization of **p-tolylhydrazine hydrochloride**.



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Caption: Role of **p-tolylhydrazine hydrochloride** in the synthesis of bioactive compounds.

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